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An in-depth exploration of Centrosomal Protein 131 (CEP131) expression, function, and

regulation in various cell lines, providing researchers, scientists, and drug development

professionals with a comprehensive resource for future studies.

Centrosomal Protein 131 (CEP131), also known as AZI1, is a critical component of the

centrosome and centriolar satellites.[1][2] It plays a pivotal role in fundamental cellular

processes including centriole duplication, primary ciliogenesis, and the maintenance of

genomic stability.[2][3] Given its integral functions, understanding the expression profile of

CEP131 across different cell lines is paramount for research in cell biology, cancer biology, and

the development of novel therapeutics. This technical guide provides a detailed overview of

CEP131 expression at both the transcript and protein levels, outlines standardized protocols for

its detection and quantification, and illustrates its involvement in key signaling pathways.

Quantitative Expression Analysis of CEP131
Comprehensive analysis of large-scale transcriptomic and proteomic datasets reveals a varied

expression pattern of CEP131 across a multitude of human cell lines. This data is crucial for

selecting appropriate model systems for functional studies of CEP131.

CEP131 mRNA Expression Levels
Transcriptomic data, presented in Transcripts Per Million (TPM), from a comprehensive

analysis of 103 human cell lines from the Human Protein Atlas provides a quantitative
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landscape of CEP131 gene expression. The following table summarizes the expression levels

across a selection of commonly used cell lines, categorized by their tissue of origin.

Tissue of Origin Cell Line
CEP131 mRNA Expression
(TPM)

Bone Marrow K-562 15.3

RPMI-8226 12.1

Brain U-87 MG 8.9

A-172 11.2

Breast MCF7 10.5

T-47D 9.8

MDA-MB-231 12.4

Cervix HeLa 14.1

Colon HCT116 13.2

HT-29 11.8

Kidney HEK-293 13.5

A-498 10.1

Liver Hep G2 9.5

Lung A549 11.7

NCI-H460 12.9

Ovary OVCAR-3 10.8

SK-OV-3 11.5

Prostate PC-3 12.1

DU 145 11.3

Skin A-431 13.8

SK-MEL-28 9.2
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Data sourced and processed from the Mendeley Data repository for the Human Protein Atlas

cell line section.

CEP131 Protein Expression Levels
Quantitative proteomics provides a direct measure of the functional molecules within the cell.

The following table presents available data on CEP131 protein abundance in selected cell lines

from the PaxDb database, a resource for protein abundance information.[4][5] Values are

reported in parts per million (ppm).

Cell Line CEP131 Protein Abundance (ppm)

A549 3.8

HeLa 5.1

HEK293 4.5

K-562 2.9

MCF7 4.2

Data sourced from PaxDb: Protein Abundance Database.[4]

It is important to note that protein abundance can be influenced by post-transcriptional and

post-translational regulatory mechanisms, leading to potential discrepancies with mRNA levels.

Key Signaling Pathways Involving CEP131
CEP131 is a key regulatory node in at least two critical cellular processes: centriole duplication

and ciliogenesis. Its interactions and post-translational modifications are central to the proper

execution of these pathways.

Role in Centriole Duplication
CEP131 is a crucial player in the initiation of centriole duplication, a process tightly regulated to

ensure the formation of a single new procentriole per existing centriole during the cell cycle.[6]

CEP131 facilitates this process through its interaction with Polo-like kinase 4 (Plk4) and STIL

(SCL/TAL1 interrupting locus).[1][4] Plk4, a master regulator of centriole duplication,
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phosphorylates CEP131.[4] This phosphorylation event enhances the interaction of CEP131

with STIL, promoting the recruitment of STIL to the centriole.[1][4] The accumulation of STIL at

the centriole, in turn, stabilizes Plk4, creating a positive feedback loop that is essential for the

initiation of procentriole assembly.[4] Overexpression of CEP131 can lead to the excessive

recruitment of STIL, resulting in Plk4 stabilization and subsequent centrosome amplification, a

hallmark of many cancers.[1][4]
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CEP131's role in the Plk4-STIL pathway for centriole duplication.

Involvement in Ciliogenesis
CEP131 is also a key regulator of primary ciliogenesis, the process of forming a primary cilium,

which functions as a cellular antenna for sensing extracellular signals.[3] In proliferating cells,

the E3 ubiquitin ligase MIB1 ubiquitinates CEP131, leading to its sequestration within centriolar

satellites and thereby preventing premature cilia formation. Upon induction of ciliogenesis, de-

ubiquitinated CEP131 is released from the satellites and recruited to the basal body (the

modified mother centriole). This process is dependent on microtubules and p38 MAPK

signaling. At the basal body, CEP131 is required for the proper localization of other essential

ciliogenesis proteins, ultimately enabling the assembly of the ciliary axoneme.
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The role of CEP131 ubiquitination in the regulation of ciliogenesis.

Experimental Protocols for CEP131 Analysis
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Accurate and reproducible quantification and localization of CEP131 are essential for its study.

The following sections provide standardized protocols for Western Blotting, quantitative

Polymerase Chain Reaction (qPCR), and Immunofluorescence.

Western Blotting for CEP131 Protein Quantification
Western blotting is a widely used technique to detect and quantify specific proteins in a

complex mixture.

1. Sample Preparation:

Culture cells to 70-80% confluency.

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Determine protein concentration using a BCA assay.

2. SDS-PAGE and Transfer:

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

Transfer proteins to a PVDF membrane.

3. Immunodetection:

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.

Incubate the membrane with a validated primary antibody against CEP131 overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

4. Detection and Analysis:
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Image the blot using a chemiluminescence imaging system.

Quantify band intensities using densitometry software and normalize to a loading control

(e.g., GAPDH or β-actin).

Quantitative PCR (qPCR) for CEP131 mRNA Expression
qPCR is a sensitive method for quantifying gene expression at the mRNA level.

1. RNA Extraction and cDNA Synthesis:

Isolate total RNA from cultured cells using a column-based kit or Trizol reagent.

Assess RNA quality and quantity using a spectrophotometer.

Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with

oligo(dT) and random primers.

2. qPCR Reaction:

Prepare a reaction mix containing cDNA template, forward and reverse primers for CEP131,

and a SYBR Green or TaqMan-based qPCR master mix.

Use validated primers for a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

Perform the qPCR reaction in a real-time PCR system with the following typical cycling

conditions: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and

60°C for 1 min.

3. Data Analysis:

Determine the cycle threshold (Ct) values for CEP131 and the housekeeping gene.

Calculate the relative expression of CEP131 using the ΔΔCt method.

Immunofluorescence for CEP131 Localization
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Immunofluorescence allows for the visualization of the subcellular localization of a protein.

1. Cell Preparation:

Seed cells on glass coverslips in a multi-well plate and culture to 50-70% confluency.

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

2. Immunostaining:

Block non-specific antibody binding with 1% BSA in PBST for 30 minutes.

Incubate with a primary antibody against CEP131 diluted in blocking buffer for 1-2 hours at

room temperature or overnight at 4°C.

Wash the coverslips three times with PBS.

Incubate with a fluorescently-conjugated secondary antibody for 1 hour at room temperature

in the dark.

(Optional) Counterstain nuclei with DAPI.

3. Imaging:

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

Image the cells using a fluorescence or confocal microscope.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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